N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a chloro-substituted phenoxy group, and a fluoroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-4-[(4-fluoroanilino)methyl]-6-methoxyphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-methoxyaniline
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- N-Phenyl-4-piperidinamine
Uniqueness
N-tert-butyl-2-(2-chloro-4-{[(4-fluorophenyl)amino]methyl}-6-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24ClFN2O3 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-chloro-4-[(4-fluoroanilino)methyl]-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H24ClFN2O3/c1-20(2,3)24-18(25)12-27-19-16(21)9-13(10-17(19)26-4)11-23-15-7-5-14(22)6-8-15/h5-10,23H,11-12H2,1-4H3,(H,24,25) |
InChI Key |
DWEVSXGECXMVPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)F)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.